molecular formula C25H22FNO4 B613577 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid CAS No. 1172127-44-4

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid

Cat. No. B613577
M. Wt: 419,44 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid, is a useful research compound. Its molecular formula is C25H22FNO4 and its molecular weight is 419,44 g/mole. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis Applications

The compound, known for its role in the preparation of N-Fmoc-protected β2-homoamino acids, is utilized in the synthesis of β-peptides. Šebesta and Seebach (2003) described a method for the large-scale preparation of such amino acids, which are crucial for solid-phase syntheses of β-peptides. The diastereoselective amidomethylation process involved in the preparation showcases the compound's utility in generating structurally complex peptides with high yields and diastereoselectivities Šebesta & Seebach, 2003.

Solid-Phase Synthesis Linkers

In solid-phase synthesis, new phenylfluorenyl-based linkers, including derivatives of the subject compound, show higher acid stability compared to standard linkers. This advancement allows for more efficient immobilization and subsequent cleavage of carboxylic acids and amines, leading to the high-yield release of products. Such linkers are pivotal in enhancing the versatility and efficiency of solid-phase synthesis techniques Bleicher, Lutz, & Wuethrich, 2000.

Material Science and Nanotechnology

The self-assembling properties of Fmoc-modified amino acids, including those related to the subject compound, have been extensively studied for their potential in creating novel nanostructures. Gour et al. (2021) explored how Fmoc-modified aliphatic amino acids form various self-assembled structures, such as flower-like and fibrous morphologies, under different conditions. These self-assembled structures have implications for the development of new materials and nanotechnological applications Gour et al., 2021.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYGHKCAXQKZEQ-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid

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